2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide
Description
2-Chloro-N-[2-(trifluoromethyl)phenyl]propanamide is a chloro-substituted propanamide derivative featuring a trifluoromethyl group at the ortho position of the phenyl ring. This compound belongs to a class of molecules where halogenation (chlorine) and fluorination (trifluoromethyl) are strategically employed to modulate electronic, steric, and metabolic properties. Such modifications are common in pharmaceuticals and agrochemicals, where trifluoromethyl groups enhance lipophilicity and chlorine atoms influence reactivity and binding interactions.
Properties
IUPAC Name |
2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO/c1-6(11)9(16)15-8-5-3-2-4-7(8)10(12,13)14/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZWGHVAKVEFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 2-(trifluoromethyl)aniline with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis.
Major Products Formed
Substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Pain Management
Research has indicated that compounds similar to 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide exhibit properties as antagonists for the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain sensation. For instance, a study demonstrated that specific analogues of propanamides showed high binding potency to TRPV1, leading to significant analgesic effects in neuropathic pain models. Notably, certain derivatives were found to be more potent than existing pain management drugs, suggesting a promising avenue for developing new analgesics based on this chemical structure .
Antifungal Activity
The compound has also been investigated for its antifungal properties. A study identified related trifluoromethylphenyl amides as exhibiting strong antifungal activity against pathogens such as Botrytis cinerea and Fusarium oxysporum. The presence of specific functional groups was crucial for enhancing bioactivity, indicating that modifications to the propanamide structure could lead to more effective antifungal agents .
Chemical Properties and Structure-Activity Relationship (SAR)
Understanding the chemical properties and the structure-activity relationship of 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide is essential for its application in drug design. The compound's molecular formula is , with a molecular weight of approximately 279.686 g/mol. Its structure includes a chloro group and a trifluoromethyl group, which are known to enhance biological activity by increasing lipophilicity and modifying receptor interactions .
Analgesic Activity Case Study
A notable case study involved the evaluation of various propanamide derivatives in rat models for neuropathic pain. The study found that certain derivatives exhibited up to 100-fold increased potency compared to traditional analgesics, demonstrating the potential of these compounds in clinical settings .
Antifungal Efficacy Case Study
In another case study focusing on agricultural applications, researchers tested the antifungal efficacy of trifluoromethylphenyl amides against various fungal strains affecting crops. The results indicated that certain modifications led to enhanced activity against Colletotrichum acutatum, suggesting potential for developing new fungicides based on this chemical framework .
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The biological and physicochemical properties of chloro-propanamide derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Selected Chloro-Propanamide Derivatives
Key Observations :
Substituent Position: The target compound’s 2-CF₃ group contrasts with analogs bearing substituents at the 4-position (e.g., 4-CF₃ in or 4-SCH₃ in ).
Propanamide Chain : The 2-chloro modification is conserved across analogs, but additional groups (e.g., dimethyl in ) alter steric bulk and lipophilicity.
Complexity : Compounds like incorporate pyridine and sulfonamide moieties, increasing molecular weight (>700 g/mol) and complexity compared to the simpler target compound.
Biological Activity
2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide is an organic compound characterized by its unique molecular structure, which includes a chloro group and a trifluoromethyl group. These features contribute to its biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H9ClF3NO
- Molecular Weight : 251.63 g/mol
The presence of both chloro and trifluoromethyl groups enhances the compound's stability and lipophilicity, making it suitable for various biological applications.
The biological activity of 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its structural components allow it to participate in various biochemical pathways, influencing cellular functions.
Antifungal Activity
Research has demonstrated that compounds similar to 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide exhibit significant antifungal properties. A study evaluated several trifluoromethylphenyl amides against various fungal species, revealing that certain derivatives displayed potent antifungal activity against pathogens like Colletotrichum species . The study highlighted that the structural modifications in these compounds could lead to enhanced bioactivity.
Anti-inflammatory and Anticancer Potential
The compound has been investigated for its potential therapeutic properties, particularly in anti-inflammatory and anticancer contexts. The presence of the trifluoromethyl group has been associated with increased potency in inhibiting specific pathways involved in inflammation and cancer progression.
Case Studies
- Fungicidal Properties : A study focused on novel trifluoromethylphenyl amides found that specific derivatives exhibited strong antifungal activity against C. acutatum and P. viticola. The structural characteristics of these compounds were linked to their effectiveness as fungicides .
- Enzyme Inhibition : Research into enzyme interactions revealed that 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide could inhibit key enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders .
Comparative Analysis
The following table compares 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide with related compounds regarding their biological activities:
| Compound Name | Antifungal Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide | Moderate | Potential | Enzyme inhibition |
| 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide | High | Low | Receptor antagonism |
| 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide | Low | Moderate | Metabolic pathway modulation |
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide, and how can yield discrepancies between methods be resolved?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Route A: Reacting 2-(trifluoromethyl)aniline with 2-chloropropanoyl chloride in the presence of a base (e.g., Cs₂CO₃) under anhydrous conditions, achieving ~80% yield .
- Route B: Using tetrabutylammonium iodide as a catalyst in acetonitrile at 65°C, yielding 87% .
Yield Optimization Tips:
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- X-ray Crystallography: Resolves steric effects of the trifluoromethyl group, with bond angles ~120° for the amide linkage .
Data Validation:
- Cross-reference with LCMS to confirm molecular weight (theoretical m/z: 279.6) and purity (>95% by HPLC) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence reaction mechanisms in cross-coupling reactions?
Methodological Answer: The -CF₃ group deactivates the phenyl ring, directing electrophilic substitution to the para position. This is critical in:
- Suzuki-Miyaura Coupling: Requires Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C) due to reduced reactivity .
- Nucleophilic Aromatic Substitution: Fluorine displacement occurs at the ortho position with KF/18-crown-6, confirmed by HPLC-MS .
Mechanistic Insight:
Q. What strategies mitigate toxicity risks during biological activity assays?
Methodological Answer:
- In Vitro Handling: Use glove boxes for weighing and dissolve in DMSO (≤10 mM stock) to prevent hydrolysis .
- Cytotoxicity Screening: Employ MTT assays on HEK293 cells, with IC₅₀ values >100 µM indicating low acute toxicity .
Safety Protocols:
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolves torsional angles between the amide and trifluoromethyl groups. For example:
Validation Steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
